![molecular formula C15H8Cl2F3N3S B2943444 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine CAS No. 338409-29-3](/img/structure/B2943444.png)
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridinamine, a thiazole, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .
Molecular Structure Analysis
The molecule contains a pyridinamine ring, a thiazole ring, and a trifluoromethyl group. The presence of nitrogen, sulfur, and fluorine atoms could result in interesting electronic properties, as these atoms are highly electronegative and can participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar amine group could make it more soluble in water, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies The synthesis of complex molecules involving 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine derivatives has been a subject of interest. For example, Klemens et al. (2017) synthesized rhenium(I) complexes to study the effects of substituents on photophysical, thermal, and electrochemical properties. These complexes demonstrated structure-related emission wavelengths and quantum yields, highlighting the influence of ligand modification on the properties of the resultant compounds (Klemens et al., 2017).
Electrochemical and Computational Studies Research by Vovk et al. (2010) involved the chain heterocyclization leading to the creation of specific pyrroles and thiazoles, showcasing a method for constructing complex molecules starting from simpler aniline derivatives. This work contributes to the understanding of synthetic pathways for integrating such chloro- and trifluoromethyl-substituted pyridinamines into larger heterocyclic frameworks (Vovk et al., 2010).
Photophysical and Luminescent Properties Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes to explore their blue-green luminescent properties. This research demonstrates the potential use of such compounds in developing new luminescent materials with specific emission characteristics, useful in OLED technology and other applications requiring controlled emission properties (Li et al., 2012).
Antimicrobial and Antiviral Activity The synthesis of thiadiazole sulfonamides starting from chlorobenzoic acid, as explored by Chen et al. (2010), represents another application of chloro- and trifluoromethyl-substituted compounds. These derivatives showed specific anti-tobacco mosaic virus activity, suggesting potential for the development of new antiviral agents (Chen et al., 2010).
Material Science and Electrochromics Research into the electropolymerization of thiophene derivatives for the development of electrochromic materials indicates the utility of these compounds in material science. Ming et al. (2015) discussed how incorporating such structures into polymers could lead to materials with unique electrochromic properties, useful in smart window applications and electronic displays (Ming et al., 2015).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt the function of specific enzymes, or interfere with DNA replication .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific biological activity . For instance, some thiazole derivatives have been found to induce cell death, inhibit cell proliferation, or modulate immune response .
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and eventually tested in clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a building block for the synthesis of other complex molecules .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3S/c16-10-3-1-8(2-4-10)12-7-24-14(22-12)23-13-11(17)5-9(6-21-13)15(18,19)20/h1-7H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZXPTIWKRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

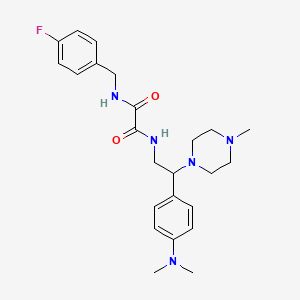

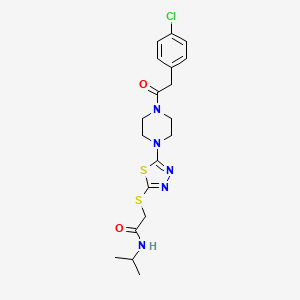
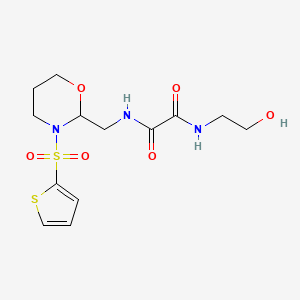
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2943368.png)
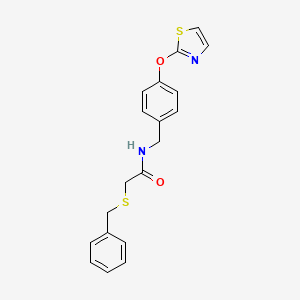
![3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2943370.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2943372.png)
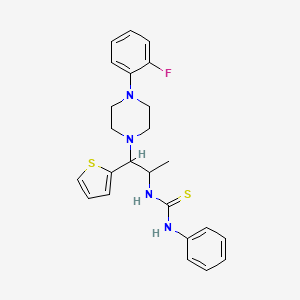
![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2943377.png)
![N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2943384.png)